molecular formula C12H26N2O B1492836 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine CAS No. 2097997-40-3

3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine

Cat. No. B1492836
CAS RN: 2097997-40-3
M. Wt: 214.35 g/mol
InChI Key: XCIGOBDBZFIGFK-UHFFFAOYSA-N
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Description

The compound “3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine” is an amine, which is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom .


Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom bonded to one or more alkyl groups. The classification of amines as primary, secondary, or tertiary depends on the number of alkyl groups attached to the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary depending on their structure. For example, amines can be colorless volatile liquids . They are weak bases, and their base dissociation constant can provide information about their basicity .

Scientific Research Applications

X-ray Structures and Computational Studies

A study by Nycz et al. (2011) involved characterizing cathinones, substances structurally related to the compound , using X-ray crystallography and computational methods. The research highlights the importance of structural analysis in understanding the properties and potential applications of such compounds in scientific research, albeit not directly mentioning 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine (Nycz, J., Małecki, G., Zawiazalec, M., & Paździorek, T., 2011).

Synthesis of Aminomethoxy Derivatives

Research by Mammadbayli et al. (2018) explored the synthesis of aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl)propane. Although not directly related, this study demonstrates the versatility of amine-based compounds in creating antimicrobial additives for lubricating oils, suggesting potential industrial applications for similar compounds (Mammadbayli, E. H., Jafarov, I., Qahramanova, S. N., & Suleymanova, E., 2018).

Synthesis of New 4-Aminopiperidines

Benmehdi et al. (2008) synthesized novel classes of 4-aminopiperidines with potential as PAF-receptor antagonists. These findings underscore the therapeutic potential of aminopiperidine derivatives in drug discovery and development, indicating the broader significance of related chemical structures in medicinal chemistry (Benmehdi, H., Lamouri, A., Serradji, N., Pallois, F., & Heymans, F., 2008).

Poly(amido-amine)s and Biological Properties

A study by Ferruti et al. (2000) on poly(amido-amine)s (PAAs) with endosomolytic properties highlights the importance of amine functionalities in developing polymers with significant biological activities. This research points to the relevance of understanding amine-based compounds for applications in biotechnology and materials science (Ferruti, P., Manzoni, S., Richardson, S., Duncan, R., Pattrick, N., Mendichi, R., & Casolaro, M., 2000).

Mechanism of Action

Safety and Hazards

The safety and hazards of amines can vary depending on their structure. Some amines can be toxic and can cause harm to the mucous membranes and the upper respiratory tract .

Biochemical Analysis

Biochemical Properties

3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of pharmaceutically relevant compounds. Additionally, this compound may interact with other biomolecules, influencing their activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways, leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to their activation or inhibition. For instance, it can act as an enzyme inhibitor, preventing the enzyme from catalyzing its reaction . This inhibition can result in changes in gene expression and cellular

properties

IUPAC Name

3-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O/c1-3-15-11-12(2)5-9-14(10-6-12)8-4-7-13/h3-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIGOBDBZFIGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCN(CC1)CCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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